
1-benzhydryl-4-(4-iodobenzoyl)piperazine
Descripción
1-Benzhydryl-4-(4-iodobenzoyl)piperazine is a piperazine-based compound featuring a benzhydryl (diphenylmethyl) group at the 1-position and a 4-iodobenzoyl substituent at the 4-position. This structure combines a bulky aromatic moiety with a halogenated benzoyl group, which confers unique physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes .
Propiedades
Fórmula molecular |
C24H23IN2O |
---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Clave InChI |
LUDSFKFBCPASAL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of 4-Iodobenzoyl Chloride
The acylating agent 4-iodobenzoyl chloride is typically prepared from 4-iodobenzoic acid via reflux with thionyl chloride (SOCl₂) . A representative protocol yields 100% crude product under the following conditions:
-
Reagents : 46.2 g 4-iodobenzoic acid, 1,000 mL SOCl₂.
-
Conditions : 3-hour reflux, followed by SOCl₂ distillation under reduced pressure.
This method avoids side products due to SOCl₂’s dual role as solvent and reagent, though purification via distillation or recrystallization may be required for sensitive applications.
Acylation Reaction
1-Benzhydrylpiperazine reacts with 4-iodobenzoyl chloride in anhydrous dichloromethane (DCM) or toluene, using triethylamine (Et₃N) as a base to scavenge HCl. A modified protocol from PMC2960354 illustrates:
-
Reagents : 0.5 g 1-benzhydrylpiperazine (1.98 mmol), 0.417 g 4-iodobenzoyl chloride (1.98 mmol), 0.601 g Et₃N (5.94 mmol).
-
Conditions : 0–5°C initiation, 5-hour stirring at room temperature.
-
Workup : Ethyl acetate extraction, drying with Na₂SO₄, and silica gel chromatography (hexane:ethyl acetate, 8:2).
Table 1: Optimization of Acylation Conditions
Parameter | Typical Range | Optimal Value |
---|---|---|
Solvent | DCM, Toluene | DCM |
Temperature | 0–25°C | 0°C → RT |
Base | Et₃N, NaHCO₃ | Et₃N (3 eq) |
Reaction Time | 3–8 hours | 5 hours |
Stepwise Alkylation-Acylation of Piperazine
Benzhydryl Group Introduction
First, piperazine is alkylated with benzhydryl chloride under basic conditions. DE1072995B details:
-
Reagents : 87.0 g p-chlorobenzhydrylamine, 90.6 g N-xylylpiperazine.
-
Conditions : Water bath heating, 5–20-minute reagent addition.
Adapting this for 1-benzhydrylpiperazine :
Subsequent Acylation
The intermediate 1-benzhydrylpiperazine is acylated as in Section 2.2. This two-step approach avoids competing reactions at both piperazine nitrogens.
Solid-Phase and Catalytic Methods
Solid-Phase Synthesis
CN1616440A describes using silica gel-supported reagents to enhance yield in analogous piperazine acylations. Key modifications:
-
Immobilized base : K₂CO₃ on SiO₂.
-
Solvent : 1,4-Dioxane, 12-hour reflux.
Structural and Analytical Considerations
Crystallography and Conformation
PMC2960354 provides insights into the chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfonyl group in analogous compounds. For 1-benzhydryl-4-(4-iodobenzoyl)piperazine :
Purification Challenges
-
Byproducts : Di-acylated piperazine (up to 15% without stoichiometric control).
-
Solutions : Column chromatography (silica gel) or recrystallization from ethanol/water.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
Method | Yield | Purity | Scalability |
---|---|---|---|
Direct Acylation | 85% | >95% | Moderate |
Stepwise Alkylation | 78% | 90% | High |
Solid-Phase | 88% | 98% | Low |
Key Findings :
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Diphenylmethyl)piperazin-1-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Biological Studies: Used as a probe to study receptor-ligand interactions.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Chlorobenzhydryl vs. Iodobenzoyl Derivatives
- 1-(4-Chlorobenzhydryl)piperazine Derivatives (e.g., 5a–g in ): These derivatives exhibit cytotoxic activity against cancer cells, with yields of 73–90% in synthesis. The chloro group’s electron-withdrawing nature may enhance electrophilic reactivity, facilitating nucleophilic substitutions.
Nitro-Substituted Analogues (e.g., 25b in ):
The 4-nitrophenyl derivative (25b) shows a melting point of 112°C and a 92% yield. The nitro group’s strong electron-withdrawing effect may increase oxidative instability compared to the iodine-substituted compound, which is less reactive but more lipophilic .
Sulfonamide Derivatives (e.g., 7c in ):
Sulfonamide-substituted piperazines (e.g., 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine) prioritize hydrogen-bonding interactions due to the sulfonyl group. The iodobenzoyl derivative, however, relies on halogen bonding or hydrophobic interactions, which may improve blood-brain barrier penetration or receptor selectivity .
Piperazine vs. Piperidine Scaffolds
- highlights that piperazine derivatives (e.g., compound 3, Ki = 58 nM for hA2AAR) exhibit significantly higher receptor binding affinity than piperidine analogues (compound 1, Ki = 594 nM). The additional nitrogen in piperazine allows for stronger hydrogen bonding or charge interactions. The iodobenzoyl group in the target compound may further optimize binding through steric complementarity or halogen bonding .
Key Reaction Pathways
- Nucleophilic Substitution ():
The iodobenzoyl group is introduced via nucleophilic substitution of 1-benzhydrylpiperazine with 4-iodobenzoyl chloride, similar to the chloro and nitro analogues. However, the bulkier iodine substituent may necessitate longer reaction times or elevated temperatures compared to smaller halogens . - Wittig Reaction ():
For cinnamyl derivatives, the Wittig reaction yields stereoisomers (e.g., 85% Z-isomer). The iodobenzoyl group’s steric demand could influence isomer ratios or reaction efficiency compared to smaller substituents .
Yield and Purity Considerations
*Estimated based on analogous reactions.
Antitumor and Anti-Inflammatory Potential
- Piperazine derivatives with aromatic substituents (e.g., chalcone-triazole hybrids in ) show potent antitumor activity. The iodine atom in the target compound may enhance DNA intercalation or topoisomerase inhibition due to its size and electron density .
- In , piperazine derivatives with benzyl or phenyl groups exhibit high hA2AAR affinity (Ki = 58 nM). The iodobenzoyl group’s polarizability could mimic these interactions while offering metabolic resistance compared to labile esters or ethers .
Solubility and Pharmacokinetics
- Spacer Effects ():
Piperazine derivatives with ethylene spacers (e.g., 8ac) show higher aqueous solubility (80 μM) than direct-attachment analogues (e.g., 8a, <20 μM). The iodobenzoyl group’s hydrophobicity may reduce solubility unless balanced with hydrophilic spacers . - pKa Modulation:
Piperazine nitrogens with pKa ~6–7 (e.g., 8ac) enhance solubility at physiological pH. The iodine atom’s inductive effect could lower the pKa, affecting ionization and membrane permeability .
Physicochemical and Environmental Stability
Oxidative Degradation ():
- The piperazine moiety is susceptible to MnO₂-mediated oxidation, leading to dealkylation or hydroxylation. The iodine substituent may slow degradation compared to electron-deficient groups (e.g., nitro) due to reduced electron withdrawal from the ring .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.